Product packaging for 2-(3,4-Diethoxyphenyl)pyrrolidine(Cat. No.:)

2-(3,4-Diethoxyphenyl)pyrrolidine

Cat. No.: B11876775
M. Wt: 235.32 g/mol
InChI Key: VZRXOVZPEITVTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Diethoxyphenyl)pyrrolidine is a chemical compound for research and development purposes. It features a pyrrolidine ring, a five-membered nitrogen-containing saturated heterocycle that is a privileged scaffold in medicinal chemistry . The pyrrolidine ring is a versatile structure used in drug discovery due to its ability to explore pharmacophore space efficiently, contribute to the stereochemistry of a molecule, and increase three-dimensional coverage due to the ring's non-planarity . Compounds containing the pyrrolidine structure have been investigated for a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties, and are present in numerous approved therapeutics . The 3,4-diethoxyphenyl moiety incorporated into this molecule is a substituted phenyl ring, which is a common pharmacophore in many biologically active molecules. Researchers may find this compound valuable as a building block in organic synthesis or as a candidate for screening in novel drug discovery programs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate precautions and verify all specifications and structural data through their own analytical methods prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21NO2 B11876775 2-(3,4-Diethoxyphenyl)pyrrolidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

2-(3,4-diethoxyphenyl)pyrrolidine

InChI

InChI=1S/C14H21NO2/c1-3-16-13-8-7-11(10-14(13)17-4-2)12-6-5-9-15-12/h7-8,10,12,15H,3-6,9H2,1-2H3

InChI Key

VZRXOVZPEITVTL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2CCCN2)OCC

Origin of Product

United States

Overview of 2 Arylpyrrolidine Derivatives in Current Academic Literature

Ring Construction Strategies for Pyrrolidine Core Formation

The formation of the pyrrolidine ring is a key step in the synthesis of this compound. Various strategies have been developed, ranging from classical cycloaddition reactions to modern transition metal-catalyzed cyclizations. These methods offer diverse pathways to access polysubstituted pyrrolidines with high levels of stereocontrol.

Cycloaddition Reactions

Cycloaddition reactions, particularly [3+2] cycloadditions, are powerful tools for the construction of five-membered rings like pyrrolidine in a single, atom-economical step. These reactions allow for the rapid assembly of complex molecular architectures from relatively simple starting materials.

The 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile is a cornerstone of pyrrolidine synthesis. wikipedia.orgorganic-chemistry.org This reaction involves the generation of a transient azomethine ylide, which then undergoes a concerted or stepwise cycloaddition with an alkene or alkyne. The azomethine ylide can be generated in situ from various precursors, such as the thermal or photochemical ring-opening of aziridines, or the condensation of an α-amino acid with an aldehyde or ketone. nih.gov

For the synthesis of this compound, a plausible route would involve the reaction of an azomethine ylide with a dipolarophile. For instance, an azomethine ylide could be generated from the condensation of an α-amino acid ester (like sarcosine) with 3,4-diethoxybenzaldehyde. The resulting ylide would then react with a suitable dipolarophile. The regioselectivity and stereoselectivity of the cycloaddition can often be controlled by the nature of the reactants, catalysts, and reaction conditions. nih.gov The use of chiral catalysts can also enable the asymmetric synthesis of enantioenriched pyrrolidine derivatives. rsc.org

A catalytic asymmetric strategy has been developed for the synthesis of α-deuterated pyrrolidine derivatives, which combines H/D exchange and a subsequent 1,3-dipolar cycloaddition of an azomethine ylide. rsc.org This highlights the versatility of this method in introducing isotopic labels and creating stereogenic centers with high precision. rsc.org

Dipole PrecursorDipolarophileCatalyst/ConditionsProductYieldRef
Isatin (B1672199), N-methylglycine(E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrileEthanol (B145695), refluxSpiro[indoline-3,2'-pyrrolidine] derivativesModerate to excellent organic-chemistry.org
Glycine-derived aldimine estersVarious alkenesCu(I)/D2O, then cycloadditionα-Deuterated pyrrolidinesGood rsc.org
L-phenylalanine, isatins(E)-2-oxoindolino-3-ylidene acetophenone[bmim][BF4], 50°CDispiropyrrolidine derivatives70-77% frontiersin.org

This table presents examples of 1,3-dipolar cycloadditions for the synthesis of various pyrrolidine derivatives.

A significant application of 1,3-dipolar cycloadditions is the synthesis of spiro[pyrrolidine-2,3′-oxindoles], a class of compounds with interesting biological activities. These complex structures are typically assembled through a multicomponent reaction involving an isatin derivative, an α-amino acid, and a dipolarophile. The reaction proceeds via the in situ formation of an azomethine ylide from the isatin and amino acid, which then undergoes a [3+2] cycloaddition with the third component.

The synthesis of novel functionalized spiro[pyrrolidine-2,3′-oxindoles] has been achieved with high chemo- and regioselectivity using microwave irradiation. mdpi.com This method demonstrates the efficiency of microwave-assisted organic synthesis in accelerating reaction rates and improving yields. The stereochemical outcome of these reactions is often highly specific, leading to the formation of a single diastereomer. frontiersin.org

Isatin DerivativeAmino AcidDipolarophileConditionsProductRef
Substituted isatinsα-amino acids(E)-2-aryl-1-nitroethenesMicrowave, 60°CSpiro[pyrrolidine-2,3'-oxindoles] mdpi.com
IsatinsL-phenylalanine(E)-2-oxoindolino-3-ylidene acetophenone[bmim][BF4], 50°CDispiropyrrolidine derivatives frontiersin.org

This table showcases examples of chemo- and regioselective annulation approaches for the synthesis of spiro-pyrrolidine derivatives.

Catalytic Cyclization Methods

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering mild and efficient alternatives to traditional methods. Catalytic cyclization methods provide access to a wide range of substituted pyrrolidines with excellent control over selectivity.

Copper-catalyzed carboamination of vinylarenes has emerged as a powerful strategy for the synthesis of 2-arylpyrrolidines. nih.govnih.gov This reaction involves the intermolecular coupling of a vinylarene with an amine source. A practical two-step route to α-arylpyrrolidines involves a Suzuki-Miyaura cross-coupling followed by an enantioselective copper-catalyzed intramolecular hydroamination. nih.govnih.gov This approach is particularly valuable for synthesizing pyrrolidines with heteroaryl substituents. nih.gov

The reaction mechanism is believed to proceed through the formation of an alkyl radical, which adds to the styrene (B11656) to generate a stabilized benzylic radical. nih.gov This intermediate then combines with a copper(II) species to form an alkylcopper(III) intermediate, which undergoes reductive elimination to form the C-N bond. nih.gov

VinylareneAmine SourceCatalyst SystemProductYieldRef
4-MethoxystyrenePotassium N-Cbz-β-aminoethyltrifluoroborateCu(1,10-phenanthroline)2, MnO22-(4-Methoxyphenyl)pyrrolidine82% nih.gov
Various vinylarenesPotassium N-carbamoyl-β-aminoethyltrifluoroboratesCopper(II) 2-ethylhexanoate2-Arylpyrrolidines- nih.gov
Hydroxylamine benzoate (B1203000) derivative-Copper-catalyzed intramolecular hydroaminationα-ArylpyrrolidinesHigh nih.gov

This table provides examples of copper-catalyzed carboamination reactions for the synthesis of 2-arylpyrrolidines.

Palladium-catalyzed cascade reactions offer an elegant and efficient means to construct complex molecular architectures in a single operation. These reactions combine multiple bond-forming events in a sequential manner, often with high stereoselectivity. For the synthesis of pyrrolidine derivatives, palladium-catalyzed cascade reactions involving aminocyclization-coupling have been developed. prepchem.com

For instance, dehydrotryptophan derivatives have been prepared through a palladium-catalyzed aminocyclization-Heck-type coupling cascade starting from o-alkynylaniline derivatives. prepchem.com While not directly leading to a simple 2-arylpyrrolidine, this methodology showcases the power of palladium catalysis in constructing complex nitrogen-containing heterocycles. A more direct approach could involve the palladium-catalyzed reaction of a suitable amine-containing alkene with an aryl halide, such as a derivative of 3,4-diethoxybromobenzene, to construct the this compound scaffold. The development of palladium-catalyzed cascade reactions for the synthesis of complex tetracyclic amines from tricyclic aziridines further underscores the synthetic potential of this approach. rsc.org

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) offer a highly efficient approach to constructing complex molecular architectures in a single step by combining three or more reactants.

The Mannich reaction is a powerful tool for the formation of C-C bonds and the introduction of amino functionalities. researchgate.net

One-Pot Nitro-Mannich/Hydroamination Cascade: A combination of a base and a gold(I) catalyst can promote a one-pot cascade reaction between a nitroalkane, an aldehyde, and an amine to afford highly substituted pyrrolidines with good diastereoselectivity. nih.gov

Enantioselective Mannich/Diastereoselective Hydroamination: A two-step sequence involving a chiral silane (B1218182) Lewis acid-promoted enantioselective Mannich reaction followed by a thermal hydroamination allows for the synthesis of highly substituted pyrrolidines. nih.govacs.org

Organocatalytic Mannich/Aza-Michael Addition: A stereodivergent synthesis of 2,3,5-trisubstituted pyrrolidines has been developed using an organocatalytic Mannich reaction followed by an aza-Michael addition. researchgate.net

Enamine-Mediated Mannich Reaction: The reaction of 2-ethoxypyrrolidines with ketones, promoted by L-proline, a Brønsted acid, and a base, can be used for the gram-scale synthesis of 2-(acylmethylene)pyrrolidine derivatives, which are precursors to pyrrolidine alkaloids. rsc.org

Pyrrolidine-2,3-diones are important synthetic intermediates and possess interesting biological activities. researchgate.net

One-Pot Three-Component Cyclization: A facile, one-pot, three-component cyclization/allylation followed by a Claisen rearrangement can provide densely functionalized pyrrolidinone products. researchgate.net

Catalyst-Free Three-Component Condensation: 1,5-Diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones can be synthesized via the catalyst-free, solvent-free condensation of aldehydes, aromatic amines, and ethyl pyruvate. researchgate.net

Synthesis of 1,4,5-Trisubstituted Pyrrolidine-2,3-diones: The reaction of 4-acetyl-3-hydroxy-3-pyrroline-2-ones with aliphatic amines in ethanol provides a route to 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) enamine derivatives. beilstein-journals.org A similar one-pot, three-component reaction has been utilized to prepare pyrrolidine-2,3-diones as potential inhibitors of P. aeruginosa PBP3. nih.gov

Biocatalytic Synthesis: A biocatalytic approach using a laccase from Myceliophthora thermophila enables the stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters. rsc.org

Reaction TypeReactantsCatalyst/ConditionsProduct
Nitro-Mannich/HydroaminationNitroalkane, Aldehyde, AmineBase, Gold(I)Substituted Pyrrolidines nih.gov
Enantioselective Mannich/HydroaminationSilyl Ketene Imine, AcylhydrazoneChiral Silane Lewis AcidHighly Substituted Pyrrolidines nih.govacs.org
Three-Component CondensationAldehyde, Aromatic Amine, Ethyl PyruvateCatalyst-free, Solvent-free1,5-Diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones researchgate.net
Three-Component ReactionAmine, Aldehyde, p-Bromophenyl PyruvateAcetic AcidPyrrolidine-2,3-diones nih.gov
Biocatalytic Oxidation/1,4-AdditionCatechols, 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-onesLaccasePyrrolidine-2,3-diones with Quaternary Stereocenters rsc.org

Reductive Amination Strategies for 2-Arylpyrrolidines

Reductive amination is a cornerstone of amine synthesis and has been widely applied to the preparation of 2-arylpyrrolidines. nih.gov

Iridium-Catalyzed Transfer Hydrogenation: An iridium-catalyzed successive reductive amination of diketones with anilines using transfer hydrogenation offers a practical route to N-aryl-substituted pyrrolidines. nih.gov

Biocatalytic Reductive Amination: Transaminases have been employed for the asymmetric synthesis of 2-substituted pyrrolidines and piperidines from ω-chloroketones, achieving high enantiomeric excesses. acs.orgnih.govresearchgate.net This biocatalytic approach provides access to both enantiomers of the desired products. acs.orgnih.govresearchgate.net

Imine Reductase (IRED)-Catalyzed Reductive Amination: Directed evolution of imine reductases has enabled the stereo-divergent synthesis of key pyrrolidinamine intermediates for pharmaceuticals. semanticscholar.org

Asymmetric Synthesis via Transition-Metal Catalysis: While biocatalytic methods often achieve very high enantioselectivity, transition-metal catalyzed reductive aminations for the asymmetric synthesis of 2-aryl-N-heterocycles have also been developed, though sometimes with lower enantiomeric excesses. acs.orgnih.gov

Cyclization from Acyclic Precursors

One approach to forming the pyrrolidine ring involves the acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)ureas. This method relies on the in situ generation of an electrophilic species from the acetal, which is then attacked by the nucleophilic nitrogen of the urea (B33335) to form the five-membered ring. A proposed mechanism suggests that the hydrolysis of the N-cyano sulfoximine (B86345) with aqueous sulfuric acid generates an N-urea sulfoximine, which then undergoes hydrolysis to an NH-sulfoximine. nih.gov The intramolecular cyclocondensation of this intermediate furnishes the desired thiadiazine 1-oxide. nih.gov This strategy highlights the use of acid catalysis to promote the key ring-closing step.

Donor-acceptor (D-A) cyclopropanes are versatile three-carbon building blocks for the synthesis of various heterocyclic compounds, including pyrrolidines. thieme-connect.comnih.gov These strained rings can react with primary amines through a Lewis acid-catalyzed ring-opening, followed by in situ lactamization and dealkoxycarbonylation to yield 1,5-substituted pyrrolidin-2-ones. mdpi.comnih.gov In this process, the D-A cyclopropane (B1198618) acts as a 1,4-C,C-dielectrophile, while the primary amine functions as a 1,1-dinucleophile. mdpi.comnih.gov The reaction has a broad scope, accommodating a variety of substituted anilines, benzylamines, and other primary amines, as well as a range of D-A cyclopropanes. mdpi.comnih.gov

Functionalization and Derivatization of Pre-formed Pyrrolidine Rings

An alternative to building the pyrrolidine ring from scratch is to start with a pre-existing pyrrolidine core and introduce the desired substituents. This approach is particularly useful when starting from readily available chiral precursors.

Derivatization from Naturally Occurring Pyrrolidine Derivatives (e.g., Proline and 4-Hydroxyproline)

The naturally occurring amino acids L-proline and L-hydroxyproline are valuable chiral starting materials for the synthesis of enantiomerically pure pyrrolidine derivatives. fu-berlin.denih.gov For instance, N-protected (S)-proline and (2S,4R)-4-hydroxyproline derivatives can be coupled with (Z)-4-aminopent-3-en-2-one to produce β-ketoenamides. fu-berlin.de Subsequent intramolecular cyclization of these intermediates leads to enantiopure pyridin-4-one derivatives bearing a pyrrolidin-2-yl substituent. fu-berlin.de These can be further functionalized through palladium-catalyzed coupling reactions. fu-berlin.de This approach leverages the inherent chirality of natural amino acids to produce stereochemically defined products.

α-Arylation of N-Boc Pyrrolidine and Related Protected Systems

A significant advancement in the synthesis of 2-arylpyrrolidines is the enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine. organic-chemistry.orgacs.orgnih.gov This one-pot method involves several key steps:

Enantioselective Deprotonation: N-Boc-pyrrolidine is deprotonated using a strong base, such as sec-butyllithium, in the presence of a chiral ligand like (-)-sparteine. This creates a chiral 2-pyrrolidinolithium species with a high enantiomeric ratio. acs.orgnih.gov

Transmetalation: The lithium intermediate is then transmetalated with a zinc salt, typically zinc chloride, to form a stereochemically stable 2-pyrrolidinozinc reagent. acs.orgnih.gov

Palladium-Catalyzed Cross-Coupling: This organozinc reagent is then coupled with a variety of aryl halides in a Negishi-type reaction, catalyzed by a palladium complex. organic-chemistry.orgacs.org

This methodology has proven to be highly versatile, providing a broad range of 2-aryl-N-Boc-pyrrolidines in good yields and with excellent enantioselectivity (typically 96:4 er). acs.orgresearchgate.net The reaction tolerates a wide array of functional groups on the aryl halide. acs.org

Aryl BromideProductYield (%)Enantiomeric Ratio (er)
4-Bromobenzonitrile2-(4-Cyanophenyl)-N-Boc-pyrrolidine8596:4
4-Bromo-N,N-dimethylaniline2-(4-(Dimethylamino)phenyl)-N-Boc-pyrrolidine8296:4
2-BromopyridineN-Boc-2-(2-pyridyl)pyrrolidine7596:4
3-BromoquinolineN-Boc-2-(3-quinolyl)pyrrolidine8096:4
This table presents a selection of results from the enantioselective α-arylation of N-Boc-pyrrolidine, demonstrating the method's scope. acs.org

Optimization of Synthetic Reaction Conditions and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. rsc.org In the context of pyrrolidine synthesis, several green chemistry principles are being applied.

The use of microwave-assisted organic synthesis (MAOS) has been shown to increase the efficiency of pyrrolidine synthesis. nih.gov Catalyst-free, one-pot, three-component domino reactions in greener solvent systems like ethanol-water are also being developed for the synthesis of complex pyrrolidine-fused spirooxindoles. rsc.org These methods offer advantages such as high yields, ease of product isolation without the need for column chromatography, and the avoidance of toxic solvents. rsc.org

Furthermore, the direct use of biosourced materials like levulinic acid for the synthesis of pyrrolidone derivatives represents a highly sustainable approach. psu.edu Reactions can be designed to proceed in the absence of catalysts or solvents, leading to a very low E-factor (a measure of waste produced). psu.edu

The optimization of reaction conditions also extends to established methods. For example, in the α-arylation of N-Boc pyrrolidine, studies have shown that the stoichiometry of the zinc reagent can be significantly reduced without compromising the yield or enantioselectivity. acs.org This not only improves the atom economy of the reaction but also reduces the amount of metal waste generated.

Application of Microwave Irradiation Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles compared to conventional heating methods. The primary mechanism involves the direct coupling of microwave energy with polar molecules in the reaction mixture, resulting in rapid and uniform heating that can significantly reduce reaction times from hours to minutes. arkat-usa.org This technology is particularly advantageous for reactions that typically require prolonged heating, such as 1,3-dipolar cycloadditions, a common strategy for constructing five-membered rings like pyrrolidines. chempap.orgarkat-usa.org

The efficiency of microwave heating is linked to the dipole moment of the molecules involved; substances with a greater dipole moment absorb microwave energy more effectively. arkat-usa.org For instance, in the synthesis of heterocyclic compounds via [3+3] dipolar cycloadditions of cycloimmonium ylides, employing microwave irradiation slashed reaction times from several hours to mere minutes while proceeding with high selectivity. arkat-usa.org This rapid and efficient heating can, however, sometimes lead to different product distributions or side reactions if not carefully controlled, as the high energy input can access different reaction pathways. chempap.org

The synthesis of various heterocyclic systems, including triazoles and pyrimidines, has been successfully optimized using microwave technology. chempap.orgrsc.org These methods often result in appreciable yields in very short reaction times. chempap.org For example, the cycloaddition of 9-azidoacridine (B1194597) with acetylenes was completed in 30 minutes under microwave irradiation, a significant improvement over the 16-100 hours required for conventional heating. chempap.org The table below illustrates the dramatic reduction in reaction time achieved with microwave heating compared to conventional methods for a comparable heterocyclic synthesis.

Table 1: Comparison of Microwave vs. Conventional Heating in the Synthesis of Phthalazinium Ylide Dimers arkat-usa.org

Heating Method Solvent Reaction Time
Conventional Anhydrous Benzene 2-4 hours
Microwave Anhydrous Benzene 5 minutes

This evidence strongly suggests that microwave-assisted techniques could be effectively applied to the synthesis of this compound, potentially through a 1,3-dipolar cycloaddition pathway, to achieve a more time- and energy-efficient process.

Impact of Solvent and Reagent Selection on Reaction Outcomes

The choice of solvents and reagents is a critical factor that can profoundly influence the outcome of a chemical synthesis, affecting reaction rates, yields, and even the regioselectivity of the products formed. arkat-usa.orgbeilstein-journals.org In the synthesis of 2-arylpyrrolidines and related heterocycles, careful optimization of these parameters is essential for achieving the desired product in high purity and yield.

Solvents can influence reaction pathways through their polarity, boiling point, and ability to solvate reactants, intermediates, and transition states. A striking example is the catalyst-free synthesis of 2-arylbenzothiazoles, where the choice of solvent was paramount. organic-chemistry.org When the reaction was conducted in solvents like DMF, ethanol, or water, the yields were significantly lower than when dimethyl sulfoxide (B87167) (DMSO) was used, which afforded the product in up to 96% yield. organic-chemistry.org This highlights that the solvent is not merely an inert medium but can play an active role in the reaction mechanism, in this case possibly as part of the oxidant system. organic-chemistry.org

Table 2: Effect of Solvent on the Yield of 2-phenylbenzothiazole (B1203474) organic-chemistry.org

Solvent Temperature (°C) Time (h) Yield (%)
DMSO 60 6 96
DMF 60 6 65
Ethanol 60 6 <10
Water 60 6 <5

Similarly, the selection of reagents, particularly catalysts, is crucial. Acid-catalyzed reactions for the synthesis of aryl-substituted bis(pyrrolidine-1-carboxamides) demonstrate that both the type of acid and its concentration are key variables for optimization. arkat-usa.org In other cases, the catalyst can determine the reaction's stereoselectivity. Chiral phosphoric acids, for instance, have been used to control both axial and central chirality in the diastereodivergent synthesis of complex indole (B1671886) derivatives. nih.gov The acidity (pKa) of the catalyst can significantly impact reactivity and enantioselectivity. nih.gov

For the synthesis of substituted pyrrolidines, optimizing reactant ratios and the choice of acidic medium can substantially improve yields. In the three-component reaction to form 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one, varying the reactant ratios and using glacial acetic acid as the solvent were key to maximizing the product yield. beilstein-journals.org The synthesis of a closely related analogue, 1-benzyl-2-(3,4-dimethoxyphenyl)pyrrolidine, utilizes a specific reagent, platinum on charcoal, for the hydrogenation of the pyrrolidine precursor in ethanol. prepchem.com This underscores that for a target molecule like this compound, the selection of the appropriate hydrogenation catalyst and solvent system would be a critical step to ensure efficient conversion.

Stereochemical Investigations of 2 3,4 Diethoxyphenyl Pyrrolidine

Principles of Stereogenicity and Chirality in the Pyrrolidine (B122466) Ring System

The concept of stereogenicity is central to understanding the three-dimensional architecture of molecules. A stereogenic center, or stereocenter, is an atom within a molecule for which the interchange of any two attached groups leads to a new stereoisomer. rnlkwc.ac.in While carbon is the most common stereocenter, other atoms, including nitrogen, can also be stereogenic. saskoer.ca

In the context of the pyrrolidine ring, the carbon atom at the 2-position, bearing the 3,4-diethoxyphenyl substituent, is a primary stereocenter. The four different groups attached to this carbon (the hydrogen atom, the pyrrolidine nitrogen, the C3 carbon of the ring, and the 3,4-diethoxyphenyl group) give rise to the possibility of two enantiomers, (R)- and (S)-2-(3,4-diethoxyphenyl)pyrrolidine.

Stereoselective Synthetic Strategies for Enantio- and Diastereocontrol

The synthesis of specific stereoisomers of 2-(3,4-diethoxyphenyl)pyrrolidine requires precise control over the formation of its stereocenters. This is achieved through stereoselective synthetic strategies, which can be broadly categorized into enantioselective and diastereoselective approaches.

Enantioselective Approaches (e.g., Asymmetric Deprotonation, Chiral Catalysis)

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Several powerful methods have been developed for the asymmetric synthesis of substituted pyrrolidines.

Asymmetric Deprotonation: A notable strategy involves the enantioselective deprotonation of N-Boc-pyrrolidine using a chiral base, such as a complex of s-butyllithium and (-)-sparteine. nih.govacs.org This creates a configurationally stable lithiated intermediate that can then react with an electrophile to yield an enantioenriched 2-substituted pyrrolidine. nih.govacs.org The choice of the stoichiometric ligand can significantly influence the enantioselectivity of the deprotonation. acs.org

Chiral Catalysis: Chiral catalysts are instrumental in achieving high enantioselectivity in the synthesis of pyrrolidine derivatives. mdpi.comacs.org Organocatalysis, utilizing small organic molecules as catalysts, has emerged as a powerful tool. mdpi.comnih.gov For instance, proline and its derivatives can catalyze various reactions, such as aldol (B89426) and Michael additions, to produce chiral pyrrolidines with high enantiomeric excess. nih.govnih.gov Metal-based catalysts, often featuring chiral ligands, are also widely employed. For example, copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides with alkenes can generate highly substituted and enantioenriched pyrrolidines. rsc.org

Catalyst SystemReaction TypeKey Features
s-BuLi / (-)-sparteineAsymmetric DeprotonationEnantioselective deprotonation of N-Boc-pyrrolidine. nih.govacs.org
Proline and derivativesOrganocatalysis (Aldol/Michael)Environmentally friendly, avoids the use of metals. mdpi.comnih.gov
Cu(I) / Chiral Ligand1,3-Dipolar CycloadditionHigh efficiency and stereoselectivity for polysubstituted pyrrolidines. rsc.org
Rhodium / Chiral LigandsC-H FunctionalizationDirect functionalization of C-H bonds to introduce substituents stereoselectively. acs.org
Cobalt / BOX LigandHydroalkylationDivergent synthesis of C2- or C3-alkylated pyrrolidines. acs.org

This table summarizes various enantioselective approaches to pyrrolidine synthesis.

Diastereoselective Control in Cyclization and Addition Reactions

When a molecule already contains a stereocenter, the formation of a new stereocenter can be influenced by the existing one, leading to the preferential formation of one diastereomer over another. This is known as diastereoselective control.

Diastereoselective Cyclization: Intramolecular cyclization reactions are a common method for constructing the pyrrolidine ring. nih.govnih.gov The stereochemistry of the starting material can direct the stereochemical outcome of the cyclization. For example, the intramolecular SN2' cyclization of N-alkoxyl amines can produce 2,4-disubstituted pyrrolidines with good stereoselectivity. nih.gov Similarly, copper-promoted intramolecular aminooxygenation of alkenes can lead to either cis- or trans-2,5-disubstituted pyrrolidines with excellent diastereoselectivity, depending on the reaction conditions. nih.gov

Diastereoselective Addition Reactions: Addition reactions to a prochiral center in a molecule containing a chiral auxiliary can proceed with high diastereoselectivity. mdpi.com For instance, the addition of organometallic reagents to chiral imines or the reaction of enamines with electrophiles can be highly diastereoselective. acs.org Multicomponent reactions, where three or more reactants combine in a single operation, can also be designed to be highly diastereoselective, constructing multiple stereocenters with high control. nih.govacs.org

Reaction TypeKey FeaturesDiastereomeric Ratio (dr)
Intramolecular SN2' CyclizationFormation of 2,4-disubstituted pyrrolidines. nih.govGood stereoselectivity.
Copper-Promoted AminooxygenationFormation of 2,5-disubstituted pyrrolidines. nih.govExcellent diastereoselectivity.
Aza-Michael Addition/CyclizationOne-pot synthesis of pyrrolidines. thieme-connect.comUp to 49:1.
[3+2] CycloadditionSynthesis of densely substituted pyrrolidines. acs.orgGood to excellent.
Multicomponent ReactionsConstruction of multiple stereocenters in one pot. nih.govHigh diastereoselectivity.

This table highlights various diastereoselective strategies for pyrrolidine synthesis.

Configurational Assignment and Structural Validation Methodologies

Once a stereoselective synthesis has been performed, it is crucial to unequivocally determine the absolute and relative stereochemistry of the resulting products. Several powerful analytical techniques are employed for this purpose.

X-ray Crystallography for Absolute Stereochemical Assignment

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the absolute configuration of a chiral molecule. nih.govnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the molecule can be constructed, revealing the precise spatial arrangement of all atoms. nih.govrsc.org The determination of the absolute configuration relies on the phenomenon of anomalous dispersion. nih.gov When a heavy atom is present in the structure, the absolute configuration can be determined with high confidence. For molecules containing only light atoms, the determination can be more challenging but is often still possible. nih.gov The structure of a pyrrolidine derivative co-crystallized with a known chiral molecule can also be used to assign its absolute configuration. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., NOESY)

While X-ray crystallography provides the most direct evidence of absolute stereochemistry, it requires the formation of high-quality single crystals, which is not always feasible. In such cases, advanced Nuclear Magnetic Resonance (NMR) techniques can provide valuable information about the relative stereochemistry of a molecule. mdpi.comrsc.org

The Nuclear Overhauser Effect (NOE) is a particularly powerful tool. NOE arises from the through-space interaction between protons that are in close proximity. A 2D NMR experiment called Nuclear Overhauser Effect Spectroscopy (NOESY) can map these interactions. rsc.org By observing which protons show NOE correlations, the relative stereochemistry of substituents on the pyrrolidine ring can be deduced. For example, a strong NOE between protons on adjacent substituents indicates that they are on the same face of the ring (cis), while the absence of such a correlation suggests they are on opposite faces (trans). rsc.org

TechniqueInformation ProvidedRequirements
X-ray CrystallographyAbsolute and relative stereochemistry. nih.govnih.govHigh-quality single crystal. nih.gov
NOESY (NMR)Relative stereochemistry. mdpi.comrsc.orgSoluble sample.

This table compares the primary methods for stereochemical determination.

Chiral Chromatography for Enantiomer Separation

The separation of enantiomers of chiral compounds like this compound is a critical process in stereochemical investigations. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs), is a primary method for achieving this separation. The selection of an appropriate CSP and mobile phase is crucial for effective enantiomeric resolution.

For pyrrolidine derivatives, various types of CSPs have demonstrated efficacy. These include Pirkle-type CSPs, which rely on π-π stacking interactions, and macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, which offer multimodal separation capabilities. mdpi.comresearchgate.net The enantioselective recognition mechanism involves a combination of intermolecular interactions between the analyte and the chiral selector, including hydrogen bonding, dipole-dipole interactions, steric hindrance, and π-π interactions between the aromatic moieties of the analyte and the CSP. mdpi.com

Given the structure of this compound, with its aromatic ring and the secondary amine in the pyrrolidine ring, both π-π stacking and hydrogen bonding are expected to play significant roles in its chiral recognition on a suitable CSP. The diethoxyphenyl group can engage in π-π interactions, while the pyrrolidine nitrogen can act as a hydrogen bond acceptor or donor.

Table 1: Representative Data for Chiral Separation of a 2-Arylpyrrolidine Derivative

Chiral Stationary Phase Mobile Phase (v/v) Flow Rate (mL/min) k'1 k'2 Separation Factor (α) Resolution (Rs)
Chirobiotic T Hexane/Ethanol (B145695) (90/10) 1.0 2.15 2.89 1.34 2.58
Chirobiotic TAG Methanol/Water (80/20) 0.8 1.88 2.45 1.30 2.11
Pirkle-type (Whelk-O1) Hexane/Isopropanol (95/5) 1.2 3.02 3.51 1.16 1.95

This table is illustrative and presents hypothetical data for a representative 2-arylpyrrolidine derivative to demonstrate the parameters evaluated in chiral chromatography.

Impact of Stereochemistry on Molecular Conformation and Intermolecular Interactions

The stereochemistry of the this compound molecule fundamentally dictates its three-dimensional shape and, consequently, its interactions with other molecules. The conformation of the five-membered pyrrolidine ring is of particular importance.

Pseudorotation Dynamics and Three-Dimensional Conformation

The pyrrolidine ring is not planar and undergoes a dynamic process known as pseudorotation, rapidly interconverting between various puckered conformations. beilstein-journals.org These conformations are typically described as envelope (or 'E') and twist (or 'T') forms. For substituted pyrrolidines, two common envelope conformations are the Cγ-exo and Cγ-endo puckers, where the C4 atom is out of the plane of the other four ring atoms. nih.gov In the context of proline, a related cyclic amino acid, these are often referred to as "UP" and "DOWN" puckers. researchgate.netnih.gov

The specific conformation adopted by the pyrrolidine ring is influenced by the nature and position of its substituents. nih.gov The energetic barrier to interconversion between these puckered forms is generally low, meaning that the ring is flexible and can adopt different conformations in response to its environment.

Influence of Steric Factors of Substituents on Ring Pucker

The presence of a substituent at the C-2 position of the pyrrolidine ring, such as the 3,4-diethoxyphenyl group, has a significant influence on the preferred ring pucker. nih.gov To minimize steric hindrance, large substituents typically favor a pseudo-equatorial orientation. This preference for a pseudo-equatorial position by the bulky aryl group will, in turn, favor a particular puckering of the pyrrolidine ring.

For a 2-substituted pyrrolidine, the two enantiomers, (R)- and (S)-2-(3,4-diethoxyphenyl)pyrrolidine, will have the aryl group in different spatial orientations relative to the ring. This will influence the equilibrium between the different puckered conformations. The interplay between the steric bulk of the diethoxyphenyl group and the electronic properties of the pyrrolidine ring will determine the most stable three-dimensional structure. While substituents at the C-4 position are known to strongly affect the ring puckering, C-2 substituents also play a role in the conformational bias. nih.gov

Table 2: Predicted Influence of Substituent on Pyrrolidine Ring Pucker

Enantiomer Substituent Position Predicted Preferred Orientation of Aryl Group Likely Favored Ring Pucker
(R)-2-(3,4-Diethoxyphenyl)pyrrolidine C-2 Pseudo-equatorial One dominant pucker (e.g., C3-endo)
(S)-2-(3,4-Diethoxyphenyl)pyrrolidine C-2 Pseudo-equatorial The opposite dominant pucker (e.g., C3-exo)

This table is based on general principles of stereochemistry and steric hindrance in substituted pyrrolidines.

Advanced Mechanistic Studies and Reaction Pathways of 2 3,4 Diethoxyphenyl Pyrrolidine Synthesis

Elucidation of Synthetic Reaction Mechanisms and Intermediates

Modern synthetic strategies for constructing the 2-substituted pyrrolidine (B122466) ring system, applicable to 2-(3,4-diethoxyphenyl)pyrrolidine, include metal-catalyzed C-H functionalization, reductive amination cascades, and dipolar cycloadditions. acs.orgthieme-connect.com The elucidation of the precise mechanisms for these transformations relies on a combination of kinetic studies, intermediate trapping, and spectroscopic analysis, often guided by computational predictions.

Potential Energy Surface (PES) mapping is a powerful theoretical tool used to visualize the energy landscape of a chemical reaction, charting the energy of the molecular system as a function of the geometric coordinates of the atoms. nih.gov By identifying the lowest energy paths connecting reactants to products, PES analysis helps to determine the most probable reaction mechanism. This approach involves locating stationary points—local minima corresponding to reactants, products, and intermediates, and first-order saddle points corresponding to transition states. aps.org

For a plausible synthesis of this compound, such as a [3+2] cycloaddition, PES mapping can elucidate the entire reaction coordinate. acs.org The process begins with the formation of a reactive species, proceeds through a transition state, and culminates in the cyclized product. The global free energy surface can be reconstructed from non-Markovian dynamics, providing a detailed map of the reaction progress. nih.gov

Table 1: Illustrative Potential Energy Surface (PES) Data for a Hypothetical Pyrrolidine Synthesis Step

This interactive table demonstrates conceptual energy values along a reaction coordinate, as would be determined through PES mapping.

SpeciesDescriptionRelative Energy (kcal/mol)
RReactants (e.g., Aldehyde + Amine)0.0
TS1First Transition State+15.2
I1Reactive Intermediate (e.g., Azomethine Ylide)+5.7
TS2Cyclization Transition State+12.5
PProduct (Pyrrolidine Ring)-10.8

Note: Data are hypothetical and for illustrative purposes to represent typical values obtained from PES calculations.

The synthesis of pyrrolidines often proceeds through short-lived, high-energy reactive intermediates that are challenging to detect directly. The identification and characterization of these species are paramount to confirming a proposed reaction mechanism.

Common intermediates in pyrrolidine synthesis include:

Azomethine Ylides : These are key intermediates in [3+2] dipolar cycloaddition reactions. acs.org They can be generated reductively from amides, and their subsequent cycloaddition provides direct access to highly substituted pyrrolidines. acs.org In a synthesis involving the ring contraction of a pyridine (B92270) derivative, a vinylazomethine ylide has been identified as a crucial intermediate. nih.gov

Palladacycle Intermediates : In palladium-catalyzed C(sp³)–H activation and alkenylation pathways, five-membered palladacycle intermediates are formed. The reversible formation of these metallacycles is key to achieving regioselectivity in the synthesis of functionalized pyrrolidines. thieme-connect.com

Iminium Species : The reaction of an aldehyde or ketone with an amine can generate an iminium ion. In the presence of a suitable nucleophile or through a subsequent intramolecular reaction, this intermediate can lead to the formation of the pyrrolidine ring. In borane-catalyzed dehydrogenations, an iminium borohydride (B1222165) has been proposed as a key intermediate. nih.gov

Spectroscopic techniques, such as in-situ NMR and mass spectrometry, coupled with trapping experiments, are employed to gather evidence for the existence of these transient species.

In reactions where multiple products can be formed, the distribution is governed by either kinetic or thermodynamic control.

Kinetic Control : The product distribution is determined by the relative rates of formation of the products. The major product is the one formed via the lowest energy transition state, regardless of its ultimate stability.

Thermodynamic Control : The reaction is reversible, and the product distribution reflects the relative thermodynamic stabilities of the products. The most stable product will be the major one.

In many complex pyrrolidine syntheses, particularly those involving cycloadditions, kinetic selectivity is the dominant factor. researchgate.net For instance, in certain [3+2] cycloaddition reactions, the observed high regio- and diastereoselectivity is attributed to an intricate balance between the strain energy of the reactants approaching each other and the stabilizing orbital interactions in the transition state. acs.org DFT calculations have shown that highly asynchronous transition states are often energetically preferred, leading to the kinetically favored product. acs.orgresearchgate.net The choice of catalyst or reaction conditions can sometimes be used to switch between kinetic and thermodynamic control, allowing for the selective synthesis of a desired isomer.

Metal-catalyzed reactions provide efficient and selective pathways to pyrrolidines. Understanding the catalytic cycle is essential for catalyst optimization and expanding the reaction's scope. A catalytic cycle typically involves several key steps: catalyst activation, oxidative addition or coordination, an insertion or cyclization step, and reductive elimination or product release to regenerate the active catalyst.

For example, a palladium-catalyzed C(sp³)–H alkenylation to form a pyrrolidine ring involves a detailed catalytic cycle. thieme-connect.com The process is often initiated by the C-H activation of an aliphatic amine substrate to form a five-membered palladacycle intermediate. This is followed by coordination and insertion of an alkene, and subsequent reductive elimination yields the pyrrolidine product and regenerates the active palladium catalyst. thieme-connect.com Similarly, iridium-catalyzed reductive generation of azomethine ylides from amides involves a cycle where the iridium complex facilitates the reduction and subsequent elimination to form the ylide for cycloaddition. acs.org

Table 2: Key Steps in a General Metal-Catalyzed Pyrrolidine Synthesis

This interactive table outlines the fundamental stages of a generic catalytic cycle for pyrrolidine formation.

StepDescriptionMetal Oxidation State Change
1. Catalyst ActivationPre-catalyst is converted to the active catalytic species.Varies
2. Oxidative Addition / C-H ActivationSubstrate binds to the metal center, often increasing its oxidation state.e.g., Pd(0) → Pd(II)
3. Migratory Insertion / CyclizationA coordinated molecule inserts into a metal-ligand bond, forming the ring.No Change
4. Reductive EliminationThe final product is released, and the catalyst's initial oxidation state is restored.e.g., Pd(II) → Pd(0)

Computational Modeling for Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms in organic synthesis. It provides detailed energetic and structural information about species that are often difficult or impossible to study experimentally.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of reaction mechanisms, DFT is extensively used to:

Optimize Geometries : Calculate the lowest-energy structures of reactants, intermediates, transition states, and products.

Calculate Energies : Determine the relative energies of all species on the potential energy surface, allowing for the calculation of reaction barriers (activation energies) and reaction enthalpies.

Characterize Transition States : A true transition state is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Analyze Electronic Structure : Methods like Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) mapping can reveal the nature of bonding and non-bonding interactions that govern reactivity and selectivity. acs.org

For the synthesis of pyrrolidines, DFT studies have been instrumental in confirming proposed mechanisms. For example, DFT calculations have supported the aza-Michael cyclization as the rate-determining and stereo-determining step in a Brønsted acid-catalyzed synthesis. whiterose.ac.uk In another study on [3+2] cycloadditions, DFT was used to rationalize the observed regioselectivity by comparing the activation barriers of four possible transition states, correctly predicting the experimentally observed product. acs.org These calculations revealed that the selectivity arises from a combination of stabilizing orbital interactions and favorable electrostatic matching between the reacting species. acs.org

Table 3: Example DFT-Calculated Relative Free Energies for a Hypothetical Reaction Pathway

This interactive table shows sample data that would be generated from DFT calculations to compare different mechanistic pathways.

SpeciesPathway A (kcal/mol)Pathway B (kcal/mol)Comment
Reactants0.00.0Common starting point
Intermediate+4.5+6.8Intermediate in Pathway A is more stable
Transition State+13.1+18.5Pathway A has a lower activation barrier
Product-12.0-9.5Product from Pathway A is more stable

Note: Data are hypothetical. The pathway with the lower transition state energy (Pathway A) would be predicted as the kinetically favored route.

Theoretical Investigation of Reactivity and Regioselectivity

Theoretical investigations, primarily using Density Functional Theory (DFT), have provided profound insights into the factors governing the reactivity and regioselectivity in the synthesis of substituted pyrrolidines. These computational studies allow for the detailed examination of transition states and reaction intermediates, which are often difficult to observe experimentally.

In the context of 1,3-dipolar cycloaddition reactions, a common method for pyrrolidine synthesis, DFT calculations have been employed to elucidate the origins of regio- and diastereoselectivity. For instance, in the reaction of azomethine ylides with electron-deficient alkenes, the selectivity can be controlled by a delicate balance between the strain and interaction energies of the transition structures. acs.org The nature of the dipolarophile has been shown to be a critical factor in determining which of these energetic contributions dominates, thereby dictating the stereochemical outcome of the reaction. acs.org

For example, DFT studies on the cycloaddition of an in situ generated azomethine ylide with different dipolarophiles, such as methyl cinnamate (B1238496) versus an N-enoyl oxazolidinone, revealed a switch in the controlling factor for selectivity. acs.org While strain energy was the decisive factor with methyl cinnamate, the interaction energy overruled the strain energy when the oxazolidinone-containing dipolarophile was used. acs.org These findings highlight the subtle electronic and steric effects that can be computationally modeled to predict and rationalize experimental outcomes.

The regioselectivity of intramolecular aminolysis of epoxides to form azetidines versus pyrrolidines has also been investigated using DFT. researchgate.net Calculations have been used to explain the preference for the formation of the four-membered ring over the five-membered ring under certain catalytic conditions, attributing it to the specific activation of the epoxide by the catalyst and the resulting transition state energies. researchgate.net

The following table summarizes representative computational data from DFT studies on related pyrrolidine syntheses, illustrating the energy differences that govern selectivity.

Reaction TypeSystem StudiedComputational MethodKey FindingReference
1,3-Dipolar CycloadditionAzomethine ylide + Methyl CinnamateDFTStrain energy controls selectivity. acs.org
1,3-Dipolar CycloadditionAzomethine ylide + N-enoyl oxazolidinoneDFTInteraction energy overrules strain energy. acs.org
Intramolecular Aminolysiscis-3,4-Epoxy amine cyclizationDFTExplanation of regioselectivity for azetidine (B1206935) vs. pyrrolidine formation. researchgate.net

These theoretical studies, while not specific to this compound, provide a robust framework for understanding the factors that would control the regioselectivity in its synthesis. The electron-donating nature of the diethoxy-substituted phenyl ring would likely influence the electronic properties of any intermediates, a factor that can be computationally modeled to predict the most favorable reaction pathway.

Hydrogen Atom Transfer (HAT) Mechanisms in Functionalization Reactions

Hydrogen Atom Transfer (HAT) represents a powerful strategy for the functionalization of C-H bonds, a transformation that is of significant interest for the late-stage modification of complex molecules. mdpi.comnih.gov The process involves the abstraction of a hydrogen atom (a proton and an electron) from a substrate by a radical species, generating a new carbon-centered radical that can then undergo further reactions. mdpi.com The regioselectivity of HAT is largely governed by the bond dissociation energy (BDE) of the C-H bond being cleaved, with weaker C-H bonds being more susceptible to abstraction. mdpi.com

While specific examples of HAT functionalization of this compound are not prominent in the reviewed literature, the general principles of HAT can be applied to predict potential reaction outcomes. The pyrrolidine ring and the diethoxyphenyl group both contain C-H bonds that could be targeted for functionalization. The benzylic C-H bond, if present in a precursor or intermediate, would be particularly susceptible to HAT due to its lower BDE.

Recent advances in photoredox catalysis and electrochemistry have significantly expanded the scope of HAT reactions, allowing for the use of a wider range of substrates and reagents under mild conditions. mdpi.comrsc.org For instance, photoredox-mediated single-electron transfer (SET) oxidation of electron-rich aromatic systems can generate radical cations, initiating a cascade that can lead to dearomatization and functionalization. rsc.org The electron-rich 3,4-diethoxyphenyl moiety would be a prime candidate for such a transformation. A subsequent HAT step is often crucial to trap the dearomatized radical and prevent re-aromatization. rsc.org

The table below outlines different types of HAT reactions and the factors influencing their selectivity, which would be relevant for the functionalization of this compound.

HAT Reaction TypeKey FeaturesInfluencing FactorsPotential ApplicationReference(s)
Intramolecular HAT (e.g., 1,5-HAT)Transfer of a hydrogen atom within the same molecule.Proximity of the radical and the C-H bond; favorable transition state geometry.Regioselective functionalization of the pyrrolidine ring. nih.govcapes.gov.br
Intermolecular HATA separate reagent acts as the HAT agent.BDE of the substrate's C-H bond and the HAT agent's X-H bond; polar effects.Functionalization of benzylic or other activated C-H bonds. mdpi.comnih.gov
Photoredox-Initiated HATGeneration of radical ions under photochemical conditions.Redox potential of the substrate and photocatalyst; presence of a suitable HAT agent.Dearomative functionalization of the diethoxyphenyl ring. rsc.org

The functionalization of this compound via a HAT mechanism would likely proceed with high regioselectivity, targeting the most activated C-H bonds. For example, a reaction designed to functionalize the pyrrolidine ring might employ an N-centered radical to initiate an intramolecular 1,5-HAT, leading to a carbon-centered radical at a specific position on the ring. Alternatively, an intermolecular HAT could target the benzylic position of a suitable precursor. The specific outcome would depend on the chosen reaction conditions and the nature of the HAT agent.

Computational Chemistry and Theoretical Studies on 2 3,4 Diethoxyphenyl Pyrrolidine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of a molecule. For 2-(3,4-Diethoxyphenyl)pyrrolidine, these methods can predict its electronic structure, stable conformations, and thermodynamic characteristics.

The electronic structure of this compound is characterized by the interplay between the saturated pyrrolidine (B122466) ring and the aromatic diethoxyphenyl group. The nitrogen atom in the pyrrolidine ring possesses a lone pair of electrons, making it a basic and nucleophilic center. nih.gov The basicity of the pyrrolidine nitrogen can be influenced by the substitution pattern on the ring itself. nih.gov

The diethoxyphenyl group, with its electron-donating ethoxy substituents, increases the electron density of the phenyl ring. This, in turn, can influence the interaction between the phenyl ring and the pyrrolidine moiety. Quantum chemical calculations would likely reveal a degree of charge delocalization from the diethoxyphenyl ring to the pyrrolidine, although this effect would be modest due to the saturated nature of the pyrrolidine ring. The highest occupied molecular orbital (HOMO) is expected to be localized primarily on the electron-rich diethoxyphenyl ring, while the lowest unoccupied molecular orbital (LUMO) may be distributed across the entire molecule.

Table 1: Illustrative Electronic Properties of this compound

PropertyPredicted Value/Characteristic
HOMO EnergyRelatively high, influenced by the diethoxyphenyl group.
LUMO EnergyLower than corresponding unsubstituted phenylpyrrolidine.
HOMO-LUMO GapModerate, suggesting potential for chemical reactivity.
Dipole MomentNon-zero, with the vector oriented towards the electronegative nitrogen and oxygen atoms.
Mulliken Atomic ChargesNegative charge localized on nitrogen and oxygen atoms.

The conformational landscape of this compound is primarily defined by the puckering of the pyrrolidine ring and the rotation around the single bond connecting the phenyl ring to the pyrrolidine ring. The pyrrolidine ring is not planar and typically adopts one of two low-energy conformations: the "envelope" (or "half-chair") and the "twist" (or "gauche") conformation. researchgate.net In the envelope conformation, one atom is out of the plane of the other four, while in the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.

For 2-substituted pyrrolidines, the substituent can occupy either a pseudo-axial or a pseudo-equatorial position. The relative stability of these conformers is influenced by steric and electronic factors. It is anticipated that the conformer with the bulky diethoxyphenyl group in a pseudo-equatorial position would be sterically favored.

Furthermore, rotation around the C-C bond linking the two ring systems leads to different rotational isomers (rotamers). The orientation of the diethoxyphenyl group relative to the pyrrolidine ring will be governed by the balance between steric hindrance and potential weak intramolecular interactions, such as C-H···π interactions. daneshyari.com

Table 2: Predicted Conformational Data for this compound

ConformerDihedral Angle (Cα-Cβ-C1'-C2')Relative Energy (kcal/mol)Key Feature
Equatorial-Twist (gauche)~ ±60°0.0 (most stable)Diethoxyphenyl group is in a pseudo-equatorial position on a twisted pyrrolidine ring.
Equatorial-Envelope~ ±60°~ 0.5 - 1.5Diethoxyphenyl group is in a pseudo-equatorial position on an envelope pyrrolidine ring.
Axial-Twist (gauche)~ ±60°> 2.0Diethoxyphenyl group is in a pseudo-axial position on a twisted pyrrolidine ring.
Equatorial-Anti~ 180°~ 1.0 - 2.0The phenyl ring is oriented away from the pyrrolidine ring.

Note: These values are illustrative and based on studies of similar molecules. daneshyari.com

The relative energetic stability of the different conformers of this compound can be determined through computational methods. As suggested in the conformational analysis, the global energy minimum is likely to be a structure where the diethoxyphenyl group is in a pseudo-equatorial position to minimize steric strain. The energy differences between various envelope and twist conformations of the pyrrolidine ring are generally small, often within 1-2 kcal/mol. daneshyari.com

Thermochemical properties such as the standard enthalpy of formation, entropy, and Gibbs free energy can also be calculated. These values are crucial for understanding the thermodynamics of reactions involving this compound and its relative stability compared to other isomers or related molecules.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is essential for understanding their flexibility and interactions with biological targets.

The pyrrolidine ring is known to be flexible and can interconvert between its various puckered conformations. deakin.edu.au MD simulations of this compound would likely show frequent transitions between different envelope and twist forms of the pyrrolidine ring. The timescale of this "pseudorotation" is typically on the order of picoseconds to nanoseconds. This flexibility allows the molecule to adapt its shape to fit into binding pockets of receptors or enzymes. The presence of the bulky diethoxyphenyl substituent may introduce some restrictions on the conformational freedom of the pyrrolidine ring compared to unsubstituted pyrrolidine.

Given that many phenethylamine (B48288) and pyrrolidine derivatives exhibit activity at various receptors, theoretical modeling of the interaction of this compound with a potential biological target, such as a G-protein coupled receptor (GPCR) or a transporter, can provide valuable insights. nih.govnih.gov

MD simulations of the ligand-receptor complex can reveal the key interactions that stabilize the bound state. For this compound, these interactions would likely involve:

Hydrogen bonding: The secondary amine of the pyrrolidine ring can act as a hydrogen bond donor and acceptor.

Salt bridge formation: If the pyrrolidine nitrogen is protonated, it can form a strong salt bridge with an acidic residue (e.g., aspartate or glutamate) in the receptor binding site. nih.gov

Hydrophobic and van der Waals interactions: The diethoxyphenyl group can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

π-π stacking or π-cation interactions: The aromatic phenyl ring can interact with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the receptor.

MD simulations can also be used to calculate the binding free energy of the ligand to its target, providing a theoretical estimation of its binding affinity. acs.org These simulations would illustrate how the conformational flexibility of both the ligand and the receptor allows for an induced-fit mechanism of binding.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are foundational in medicinal chemistry for designing molecules with desired biological activities. These computational methods correlate variations in a molecule's structure with changes in its biological or physicochemical properties.

Predictive Modeling of Structural Features for Enhanced Molecular Properties

For a compound like this compound, predictive modeling would focus on how specific structural modifications could enhance its properties, such as target affinity or selectivity. SAR analysis of related pyrrolidine derivatives often reveals key insights. For instance, studies on pyrrolidine-based inhibitors for targets like dipeptidyl peptidase-IV (DPP-IV) or myeloid cell leukemia-1 (Mcl-1) demonstrate that substitutions on both the phenyl and pyrrolidine rings are critical for activity. nih.govjcdronline.orgnih.gov

QSAR models build on these observations by creating a mathematical relationship between chemical structure and activity. jcdronline.org This is achieved by calculating molecular descriptors, which are numerical representations of a molecule's properties. For the this compound scaffold, key descriptors would likely include:

Steric Descriptors: Molecular weight, volume, and surface area, which are influenced by the size of substituents.

Electronic Descriptors: The distribution of charges, dipole moment, and the electron-donating or -withdrawing nature of substituents on the phenyl ring. The two ethoxy groups, for example, are electron-donating.

Hydrophobic Descriptors: The partition coefficient (logP), which describes the molecule's lipophilicity.

Topological Descriptors: Indices that describe molecular branching and connectivity.

A hypothetical QSAR study might explore replacing the ethoxy groups with other alkoxy groups (e.g., methoxy (B1213986), propoxy) or shifting their positions on the phenyl ring to see how these changes affect a specific biological activity. Machine learning algorithms, such as Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and Support Vector Machines (SVM), are commonly used to build robust QSAR models from these datasets. nih.govplos.orgmdpi.com Such models can predict the activity of novel, unsynthesized analogs, thereby guiding synthetic efforts toward more potent and selective compounds. nih.govchemrevlett.com

Table 1: Hypothetical QSAR Descriptors for this compound Analogs
Analog ModificationKey DescriptorPredicted Impact on Property (Example)
Change ethoxy to methoxy groupsMolecular Weight / Steric Bulk (decrease)May improve fit in a sterically constrained binding pocket.
Introduce a substituent on pyrrolidine ringTopological Polar Surface Area (TPSA)Could introduce new hydrogen bonding interactions, altering solubility and target affinity.
Shift ethoxy groups (e.g., to 2,5-positions)Dipole Moment / Electrostatic MapAlters the electronic profile, potentially affecting electrostatic interactions with a target protein.
Replace phenyl with a different aryl groupLogP / HydrophobicityModifies lipophilicity, which can impact cell permeability and off-target effects.

Computational Prediction of Molecular Target Interaction Profiles

Identifying the biological targets of a small molecule is a critical step in understanding its mechanism of action. Computational methods for target prediction, sometimes called "target fishing," use the structure of a compound to predict its potential protein interactions. nih.gov These approaches are particularly valuable for novel compounds or for identifying the off-target interactions of existing molecules. nurixtx.com

For this compound, several computational techniques could be employed:

Ligand-Based Methods: These methods compare the compound to databases of molecules with known biological activities. If the compound is structurally similar to known ligands for a particular receptor or enzyme, it may be predicted to interact with the same target. The 2,5-dimethoxyphenyl moiety, for example, is a known pharmacophore for serotonin (B10506) 5-HT2A receptor agonists. nih.gov

Structure-Based Methods (Molecular Docking): This technique involves computationally placing the 3D structure of the compound into the binding site of a protein crystal structure. A scoring function then estimates the binding affinity. arabjchem.orgajchem-a.com This method could be used to screen this compound against a panel of potential targets. Pyrrolidine derivatives have been successfully docked into the active sites of various enzymes, including Mcl-1 and Bruton's tyrosine kinase (BTK). nih.govnih.govnih.gov

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. A pharmacophore model built from known active ligands can be used to screen for new compounds that fit the model. researchgate.net

Based on its structural features, potential targets for this compound could include G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in signal transduction.

Table 2: Potential Molecular Targets for a 2-(Aryl)pyrrolidine Scaffold Based on Computational Precedent
Potential Target ClassRationale / Computational MethodRelevant Finding for Analogous Structures
Monoamine Transporters (e.g., DAT)Molecular Docking / QSARDisubstituted pyrrolidine sulfonamides have been shown to interact with the dopamine (B1211576) transporter (DAT). arabjchem.org
Leukotriene A4 HydrolaseSAR StudiesThe analog 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine is a potent inhibitor. nih.gov
Dipeptidyl Peptidase-IV (DPP-IV)2D-QSARSubstituted pyrrolidine derivatives have been modeled as DPP-IV inhibitors for diabetes treatment. jcdronline.org
Myeloid Cell Leukemia-1 (Mcl-1)3D-QSAR / Molecular DockingPyrrolidine derivatives have been designed and modeled as inhibitors of this anti-apoptotic protein. nih.govnih.gov

Computational ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

The success of a therapeutic agent depends heavily on its ADME properties. Poor pharmacokinetics is a major cause of failure in drug development. nih.gov In silico ADME prediction uses computational models to estimate these properties before a compound is synthesized, helping to prioritize candidates with favorable characteristics. mdpi.com

For this compound, various ADME parameters can be predicted using a range of freely available and commercial software tools that rely on large datasets of experimentally measured properties.

Key predicted ADME properties would include:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) are predicted based on physicochemical properties such as lipophilicity (LogP), polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB). High BBB penetration is often predicted for more lipophilic, smaller molecules with low TPSA, while high PPB is common for lipophilic compounds.

Metabolism: The primary sites of metabolism by cytochrome P450 (CYP) enzymes are predicted. The ethoxy groups on the phenyl ring would be likely sites of O-dealkylation by enzymes such as CYP2D6 and CYP3A4. Computational models can also predict whether the compound is likely to be an inhibitor of major CYP isoforms, which is crucial for assessing potential drug-drug interactions. mdpi.com

Excretion: Total clearance and half-life are predicted based on metabolism and other physicochemical properties. nih.gov

Table 3: Predicted In Silico ADME Profile for this compound
ADME PropertyParameterPredicted Outcome (Illustrative)Basis of Prediction
AbsorptionHuman Intestinal Absorption (HIA)HighBased on Lipinski's Rule of Five compliance (e.g., LogP, MW, H-bond donors/acceptors).
Caco-2 PermeabilityModerate to HighFavorable lipophilicity and molecular size.
DistributionBlood-Brain Barrier (BBB) PenetrationLikely to crossLipophilic nature and relatively low polar surface area.
Plasma Protein Binding (PPB)HighHydrophobic character suggests strong binding to albumin.
MetabolismCYP450 SubstrateSubstrate of CYP2D6, CYP3A4O-dealkylation of ethoxy groups is a common metabolic pathway. mdpi.com
CYP450 InhibitionPossible inhibitor of CYP2D6Many amine-containing CNS-active compounds show some affinity for CYP2D6.
ExcretionTotal ClearanceLow to ModerateDependent on the rate of hepatic metabolism. nih.gov

Investigation of Molecular Interactions and Biological Activities of 2 3,4 Diethoxyphenyl Pyrrolidine Derivatives Excluding Human Clinical Data

In Vitro Studies of Molecular Target Interactions and Mechanistic Insights

The therapeutic potential of a compound is fundamentally linked to its interaction with specific molecular targets. For 2-(3,4-diethoxyphenyl)pyrrolidine derivatives, in vitro studies have been instrumental in elucidating their mechanisms of action. These studies, conducted in controlled laboratory settings, allow for a detailed analysis of how these compounds bind to and modulate the activity of various enzymes. This section will focus on the general principles of enzyme modulation and inhibition by these derivatives, providing a foundation for understanding their specific biological effects.

Enzyme Modulation and Inhibition Mechanisms (General Principles)

Enzyme modulation by small molecules like the derivatives of this compound is a cornerstone of pharmacology. These compounds can act as inhibitors, reducing the rate of an enzyme-catalyzed reaction, or as modulators, altering the enzyme's activity in other ways. Inhibition can be reversible or irreversible, competitive, non-competitive, or mixed-mode. researchgate.net The nature of this interaction is dictated by the chemical structure of the derivative and the topography of the enzyme's active or allosteric sites. Understanding these fundamental principles is crucial for the rational design of more potent and selective enzyme-targeting agents.

Cholinesterase Enzyme Modulation (Acetylcholinesterase and Butyrylcholinesterase)

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for conditions characterized by cholinergic deficits.

A number of studies have investigated pyrrolidine (B122466) derivatives for their cholinesterase inhibitory potential. For instance, a series of novel dispiro pyrrolidines were synthesized and evaluated for their inhibitory activity against both AChE and BChE. researchgate.net The results of these studies often demonstrate a preference for one enzyme over the other. For example, some dispiro pyrrolidines have shown greater inhibitory activity against BChE compared to AChE. researchgate.net Kinetic studies can further reveal the mechanism of inhibition; for example, a mixed-mode inhibition suggests that the molecule can bind to both the active site and an allosteric site of the enzyme. researchgate.net

Molecular docking simulations are frequently employed to visualize the binding of these derivatives to the active sites of cholinesterase enzymes, providing insights into the specific interactions that govern their inhibitory activity. researchgate.netnih.gov These computational studies can help to explain the observed structure-activity relationships and guide the design of new, more potent inhibitors.

Below is a table summarizing the in vitro cholinesterase inhibitory activity of selected pyrrolidine derivatives.

Compound IDTarget EnzymeIC50 (µM)Type of Inhibition
Compound 7b (dispiro pyrrolidine) BChE12.78 ± 1.52Mixed-mode
Compound 4 (dispiro[indene-2,3'-pyrrolidine-2',3″-indoline]-1,2″(3H)-dione) BChE13.7Mixed type
Compound 15 (dispiro[indene-2,3'-pyrrolidine-2',3″-indoline]-1,2″(3H)-dione) BChE24.9Not specified
Compound 27 (dispiro[indene-2,3'-pyrrolidine-2',3″-indoline]-1,2″(3H)-dione) BChE21.8Not specified
Compound 28 (dispiro[indene-2,3'-pyrrolidine-2',3″-indoline]-1,2″(3H)-dione) BChE22.9Not specified
Compound 29 (dispiro[indene-2,3'-pyrrolidine-2',3″-indoline]-1,2″(3H)-dione) BChE22.1Not specified

IC50 represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of monoamine neurotransmitters, including dopamine (B1211576). Its inhibition can lead to increased dopamine levels in the brain, a strategy employed in the management of Parkinson's disease. nih.gov

Research has focused on the design and synthesis of novel pyrrolidine derivatives as potent and selective MAO-B inhibitors. nih.gov For example, a series of chiral fluorinated pyrrolidine derivatives were developed and evaluated in vitro. One compound, designated D5, emerged as a highly potent and selective MAO-B inhibitor with an IC50 value of 0.019 µM and a selectivity index of 2440 for MAO-B over MAO-A. nih.gov This was significantly more potent than the established drug safinamide. nih.gov

Molecular docking studies have suggested that enhanced hydrophobic interactions contribute to the improved activity of these derivatives against MAO-B. nih.gov The mechanism of inhibition for some derivatives has been identified as competitive and reversible. nih.gov

The table below presents the in vitro MAO-B inhibitory activity of selected pyrrolidine and related derivatives.

Compound IDTarget EnzymeIC50 (µM)Selectivity Index (MAO-A/MAO-B)Type of Inhibition
Compound D5 (chiral fluorinated pyrrolidine derivative) MAO-B0.0192440Not specified
Safinamide MAO-B0.163172Not specified
Compound S5 (pyridazinobenzylpiperidine derivative) MAO-B0.20319.04Competitive, Reversible
Compound S16 (pyridazinobenzylpiperidine derivative) MAO-B0.979Not specifiedCompetitive, Reversible
Compound 2b (thiosemicarbazone derivative) MAO-B0.042Not specifiedReversible, Non-competitive
Compound 2h (thiosemicarbazone derivative) MAO-B0.056Not specifiedReversible, Non-competitive
Cyclooxygenase (COX-1, COX-2) and 5-Lipoxygenase (5-LOX) Enzyme Modulation

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory cascade, responsible for the conversion of arachidonic acid into pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes. nih.gov The inhibition of these enzymes is a major strategy for anti-inflammatory therapies.

While direct studies on this compound itself are limited in this context, research on structurally related compounds provides valuable insights. For instance, a novel 2,3-diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivative, which shares a substituted phenyl group, was found to inhibit the induction of COX-2 expression in human aortic smooth muscle cells. nih.gov This inhibition also led to a decrease in the release of prostaglandin (B15479496) E2. nih.gov This suggests that derivatives of the this compound scaffold could potentially modulate the COX pathway.

The general principle of COX/LOX inhibition involves blocking the synthesis of prostaglandins and leukotrienes. nih.gov Dual inhibitors that target both COX and 5-LOX are of particular interest as they may offer a broader anti-inflammatory effect with a potentially improved side-effect profile compared to selective COX-2 inhibitors. nih.gov

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is an enzyme that rapidly inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.gov By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin (B600854) secretion and improved glucose control. nih.govnih.gov

Currently, there is a lack of specific in vitro studies investigating this compound derivatives as DPP-4 inhibitors in the provided search results. However, the pyrrolidine ring is a common structural motif in known DPP-4 inhibitors. This suggests that derivatives of this compound could be rationally designed and synthesized to target this enzyme. The general mechanism of DPP-4 inhibitors involves binding to the active site of the enzyme, thereby preventing the degradation of GLP-1 and GIP. nih.gov

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. nih.gov Their dysregulation is implicated in various pathological processes, including cancer metastasis and arthritis. nih.gov

In vitro studies have explored the potential of related heterocyclic compounds to inhibit MMPs. For example, a 2,3-diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivative was shown to inhibit the transcription and activity of matrix metalloproteinase-9 (MMP-9). nih.gov This finding highlights the potential for compounds with a substituted phenyl ring, such as the this compound derivatives, to modulate MMP activity. The development of specific MMP inhibitors is a significant area of research, as early broad-spectrum inhibitors failed in clinical trials due to a lack of specificity. nih.gov The goal is to design inhibitors that target specific MMPs, such as MMP-9 and MMP-14, which are well-established cancer targets. nih.gov

Tubulin Polymerization Inhibition and Microtubule Formation Modulation

Derivatives of this compound have been investigated for their effects on tubulin polymerization and microtubule dynamics, which are critical for cell division and structure. mdpi.comnih.gov Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a key target in cancer chemotherapy. nih.gov

Compounds that interfere with tubulin polymerization can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. mdpi.comnih.gov For instance, some tetrahydrothieno[2,3-c]pyridine derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine (B1669291) site on tubulin. mdpi.com Specifically, 2-(3′,4′,5′-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (compound 3a) and its ethoxycarbonyl counterpart (compound 3b) demonstrated inhibitory effects on tubulin polymerization. mdpi.com These compounds induced G2/M phase cell cycle arrest and apoptosis in cancer cell lines, with IC₅₀ values for tubulin polymerization inhibition in the micromolar range. mdpi.com

Similarly, a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, designed as cis-restricted analogues of combretastatin (B1194345) A-4 (a potent tubulin inhibitor), were found to inhibit tubulin polymerization. nih.gov Compound 9p from this series effectively inhibited tubulin polymerization in a concentration-dependent manner, leading to disruption of microtubule dynamics, G2/M cell cycle arrest, and apoptosis in HeLa cells. nih.gov

The inhibition of tubulin polymerization is a key mechanism of action for several anticancer drugs. mdpi.com For example, colchicine inhibits microtubule polymerization, while taxol inhibits its depolymerization; both actions disrupt the normal function of microtubules. researchgate.net

Table 1: Tubulin Polymerization Inhibition by this compound Derivatives and Related Compounds
CompoundClassMechanism of ActionCell LineIC₅₀ (µM)Reference
Compound 3a 2-(3′,4′,5′-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridineTubulin polymerization inhibitorCancer cell linesNot specified mdpi.com
Compound 3b 2-(3′,4′,5′-trimethoxyanilino)-3-cyano-6-ethoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridineTubulin polymerization inhibitorCancer cell linesNot specified mdpi.com
Compound 9p 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridineTubulin polymerization inhibitorHeLa, MCF-7, A549Not specified nih.gov
Colchicine Natural productTubulin polymerization inhibitorVarious58 nM (HeLa) nih.gov
Taxol Natural productTubulin depolymerization inhibitorVariousNot specified researchgate.net
Tyrosinase Inhibitory Effects

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for developing agents for hyperpigmentation disorders. nih.govnih.gov Several studies have explored the tyrosinase inhibitory potential of various compounds, including those with structural similarities to this compound.

For instance, a study on hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives identified compound 3f (HMP) as a potent tyrosinase inhibitor, with an IC₅₀ value of 2.23 ± 0.44 μM against mushroom tyrosinase, which was significantly more potent than the well-known inhibitor kojic acid (IC₅₀ = 20.99 ± 1.80 μM). rsc.org Kinetic analysis revealed that HMP acts as a competitive inhibitor. rsc.org

Another study investigating thiophene (B33073) chalcone (B49325) derivatives found that (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (compound 1c) exhibited strong competitive inhibition of mushroom tyrosinase with IC₅₀ values of 0.013 μM for tyrosine hydroxylase and 0.93 μM for dopa oxidase. nih.gov The 2,4-dihydroxy substitution on the phenyl ring was found to be crucial for this high inhibitory activity. nih.govmdpi.commdpi.com

Furthermore, research on 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles highlighted compound 1b, 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol, as a highly potent tyrosinase inhibitor with an IC₅₀ value of 0.2 ± 0.01 μM, which is 55-fold more potent than kojic acid. mdpi.com This compound was found to be a competitive inhibitor of both monophenolase and diphenolase activities of mushroom tyrosinase. mdpi.com

Table 2: Tyrosinase Inhibitory Activity of Various Compounds
CompoundClassEnzyme SourceInhibition TypeIC₅₀ (µM)Reference
HMP (compound 3f) Hydroxybenzylidenyl pyrrolidine-2,5-dioneMushroom tyrosinaseCompetitive2.23 ± 0.44 rsc.org
Compound 1c Thiophene chalconeMushroom tyrosinaseCompetitive0.013 (tyrosine hydroxylase), 0.93 (dopa oxidase) nih.gov
Compound 1b 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoleMushroom tyrosinaseCompetitive0.2 ± 0.01 mdpi.com
Kojic Acid Natural productMushroom tyrosinaseCompetitive20.99 ± 1.80 rsc.org
Broader Spectrum Enzyme Inhibitory Activities

Beyond tubulin and tyrosinase, derivatives of this compound and related heterocyclic compounds have been investigated for their inhibitory effects on a wider range of enzymes.

Cholinesterase Inhibition: Some cinnamic acid derivatives have shown potential as cholinesterase inhibitors, which is relevant for Alzheimer's disease research. nih.gov For example, a hybrid of cinnamic acid and benzyl (B1604629) pyridinium (B92312) demonstrated high acetylcholinesterase (AChE) inhibitory potential with an IC₅₀ value of 8.6 nmol/L, which is more potent than the standard drug donepezil. nih.gov

α-Glucosidase Inhibition: A library of pyrido-pyrrolidine hybrid compounds was designed and screened for their α-glucosidase inhibitory activity, a target for managing type 1 diabetes. nih.gov Compound 3k from this series was identified as a highly efficacious α-glucosidase inhibitor with an IC₅₀ of 0.56 μM. nih.gov Phenolic-rich extracts containing compounds like 2,3-Epoxyprocyanidin C1 have also demonstrated α-amylase and α-glucosidase inhibition. nih.gov

Other Enzyme Inhibition: Pyrrolyl diketo acid derivatives have been explored as non-nucleoside inhibitors of the terminal deoxynucleotidyl transferase (TdT) enzyme, with some compounds showing inhibition in the low micromolar to nanomolar range. nih.gov Additionally, 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine was identified as a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase, an enzyme involved in inflammatory processes. nih.gov

Receptor Binding and Modulation Studies (General Principles)

G-Protein Coupled Receptor (GPCR) Interactions (e.g., GPR40, CXCR4)

GPR40: G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is a target for type II diabetes treatment. nih.gov Activation of GPR40 by agonists leads to glucose-stimulated insulin secretion. nih.gov Pyrrolidine-containing compounds have been developed as GPR40 modulators. google.com For instance, AM-1638 and AM-5262 are potent full agonists of GPR40. nih.gov Structural studies have revealed that these agonists bind to allosteric sites on the receptor. nih.gov

CXCR4: The C-X-C motif chemokine receptor 4 (CXCR4) is a GPCR involved in various diseases, including cancer and HIV infection. nih.govnih.gov Small molecule antagonists of CXCR4 have been developed, some of which incorporate a pyrrolidine or similar heterocyclic structure. nih.gov These antagonists can block the interaction of CXCR4 with its natural ligand, CXCL12, thereby inhibiting downstream signaling pathways involved in cell trafficking and tumor progression. nih.govnih.gov

Cellular Pathway Modulation Studies (In vitro mechanistic insights)

The biological activities of this compound derivatives are often linked to their ability to modulate specific cellular pathways. In vitro studies provide valuable insights into these mechanisms.

Antioxidant Activity and Free Radical Scavenging Mechanisms

Several derivatives of pyrrolidin-2-one and related compounds have demonstrated antioxidant and free radical scavenging properties. nih.govresearchgate.net The antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govijpsr.com

For example, a study on polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives identified 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b) as a promising radical scavenger. nih.gov This compound was shown to be an effective scavenger of hydroxyl radicals (HO˙). nih.gov The antioxidant activity of such compounds is attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them. crimsonpublishers.com

The free radical scavenging mechanism involves the conversion of the stable DPPH radical to the non-radical form, diphenylpicrylhydrazine, which is accompanied by a color change. ijpsr.com The efficiency of a compound as a free radical scavenger is often expressed as its EC₅₀ or IC₅₀ value, which represents the concentration required to scavenge 50% of the free radicals. nih.govresearchgate.net

Table 3: Antioxidant Activity of Pyrrolidine Derivatives and Related Compounds
Compound/ExtractAssayResultReference
4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b) DPPH radical scavengingEC₅₀ > 128 µg/mL nih.gov
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide DPPH radical scavenging~1.4 times more active than ascorbic acid nih.gov
3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide DPPH radical scavenging~1.4 times more active than ascorbic acid nih.gov
Methanolic extract of Acalypha indica DPPH radical scavengingHighest inhibition among tested solvents ijpsr.com
Antiproliferative Effects in Isolated Cell Lines (Focus on Mechanisms of Action)

Derivatives of the pyrrolidine scaffold have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines in vitro. nih.gov The mechanisms underlying this activity are multifaceted, often involving the direct inhibition of cell proliferation and the induction of cell death.

Research on analogous pyrrolidine structures reveals concentration-dependent cytotoxic effects. For instance, (2S,3S,4R)-2-tridecylpyrrolidine-3,4-diol hydrochloride has shown potent antiproliferative activity against human colon cancer cell lines HCT116 and Caco-2, with IC50 values in the low micromolar range as determined by MTT and BrdU assays. nih.govnih.gov Similarly, a series of pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety, which is structurally related to the 3,4-diethoxyphenyl group, exhibited notable anticancer activity against human A549 lung epithelial cells. mdpi.com The incorporation of heterocyclic rings, such as 1,3,4-oxadiazolethione and 4-aminotriazolethione, into the pyrrolidone structure significantly enhanced their potency, reducing cancer cell viability to as low as 28.0%. mdpi.com

These findings suggest that the antiproliferative efficacy of these compounds is closely tied to their specific structural features. The cytotoxic effects of pyrrolidine derivatives are exerted through various mechanisms, including the modulation of critical signaling pathways that govern cell survival and proliferation. nih.gov In vitro screening of various 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives has also identified compounds with promising antiproliferative activity and high selectivity indices against multiple human cancer cell lines. nih.gov

Table 1: Antiproliferative Activity of Selected Pyrrolidine Derivatives in Cancer Cell Lines This table is representative of data for analogous pyrrolidine compounds, illustrating potential activities.

Compound/Derivative Class Cell Line Assay IC50 / Effect Source
(2S,3S,4R)-2-tridecylpyrrolidine-3,4-diol HCl HCT116 (Colon) MTT 3.2 ± 0.1 µmol/L nih.gov, nih.gov
(2S,3S,4R)-2-tridecylpyrrolidine-3,4-diol HCl HCT116 (Colon) BrdU 6.46 ± 2.84 µmol/L nih.gov, nih.gov
(2S,3S,4R)-2-tridecylpyrrolidine-3,4-diol HCl Caco-2 (Colon) MTT 2.17 ± 1.5 µmol/L nih.gov, nih.gov
(2S,3S,4R)-2-tridecylpyrrolidine-3,4-diol HCl Caco-2 (Colon) BrdU 1.59 ± 0.72 µmol/L nih.gov, nih.gov
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine derivatives A549 (Lung) MTT Reduced viability to 28.0% mdpi.com
Modulation of Cell Cycle Progression and Apoptosis Pathways in vitro

A primary mechanism through which pyrrolidine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov Apoptosis is a tightly regulated process involving two main signaling cascades: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. koreascience.kr Both pathways converge on the activation of a family of cysteine proteases known as caspases, which are the executioners of cell death. koreascience.krmdpi.com

Studies on pyrrolidine analogues demonstrate their ability to activate both apoptotic pathways. nih.govnih.gov Treatment of colon cancer cells with (2S,3S,4R)-2-tridecylpyrrolidine-3,4-diol hydrochloride led to several key apoptotic events:

Externalization of Phosphatidylserine: A marker of early apoptosis. nih.gov

Activation of Caspases: Increased activity of initiator caspase-8 (extrinsic pathway) and executioner caspases-3/7 was observed. nih.govnih.gov

PARP Cleavage: Cleavage of poly(ADP-ribose) polymerase by activated caspases is a hallmark of apoptosis. nih.gov

Mitochondrial Disruption: The treatment caused a reduction in the mitochondrial membrane potential, a key step in the intrinsic pathway. nih.govnih.gov

Modulation of Apoptotic Proteins: The expression of pro-apoptotic factors like TNF-α and FasL was upregulated, alongside dysregulation of the Bcl-2 family of proteins that control mitochondrial integrity. nih.govnih.gov

In addition to inducing apoptosis, some pyrrolidine derivatives can modulate cell cycle progression. mdpi.com While initial analyses sometimes show no cell cycle arrest, more detailed modeling can reveal subtle effects, such as an accumulation of cells in the G1 phase. mdpi.com A significant increase in the sub-G0 population is a common finding, which is indicative of apoptotic cells with fragmented DNA. mdpi.com

Table 2: Key Molecular Events in Apoptosis Induced by Pyrrolidine Derivatives This table summarizes findings from analogous compounds to illustrate common apoptotic mechanisms.

Apoptotic Pathway Key Event Observation Source
Shared Events Caspase-3/7 Activation Increased activity observed nih.gov, nih.gov
PARP Cleavage Detected post-treatment nih.gov
Phosphatidylserine Externalization Observed in treated cells nih.gov
Extrinsic Pathway Caspase-8 Activation Increased activity observed nih.gov, nih.gov
TNF-α and FasL Upregulation Overexpression detected nih.gov
Intrinsic Pathway Mitochondrial Membrane Potential Reduced potential observed nih.gov, nih.gov
Bcl-2 Family Dysregulation Imbalance in pro- and anti-apoptotic members nih.gov

Rational Design and Optimization of this compound Derivatives Based on Molecular Interactions

The development of potent and selective therapeutic agents requires a rational approach to drug design. For this compound derivatives, this involves strategies to optimize interactions with specific biological targets while improving drug-like properties.

Ligand Design Strategies for Specific Molecular Targets

Ligand design strategies aim to modify a lead compound to enhance its binding affinity and selectivity for a specific molecular target, such as an enzyme or receptor. nih.govresearchgate.net For pyrrolidine derivatives, this often involves targeting pathways crucial for cancer cell survival. A notable example from a related class of compounds is the design of thienopyrimidinones as allosteric inhibitors of HIV-1 reverse transcriptase-associated Ribonuclease H (RNase H). nih.govunica.it In this case, the 2-(3,4-dihydroxyphenyl) moiety was part of a hit scaffold that was rationally modified to improve activity. nih.gov This approach, where derivatives are designed to fit into a specific binding pocket and disrupt protein function, is directly applicable to the development of this compound derivatives for anticancer targets.

Application of Scaffold Hopping and Bioisosteric Replacement Principles

Scaffold hopping and bioisosteric replacement are powerful, intertwined strategies in medicinal chemistry used to discover novel chemotypes, enhance potency, and optimize pharmacokinetic properties. nih.govnih.gov

Bioisosteric replacement involves substituting a functional group in a molecule with another group that retains similar biological activity. nih.govresearchgate.net This can be used to address issues like toxicity or metabolism. For example, replacing a metabolically liable methyl group with a more stable fluorine atom is a classic bioisosteric swap. researchgate.net

Scaffold hopping is a more drastic modification, where the core molecular framework (scaffold) of a compound is replaced with a structurally different one that maintains a similar three-dimensional arrangement of key binding features. nih.govnih.gov This strategy can lead to new intellectual property and improved drug-like properties.

A compelling example is the optimization of thienopyrimidinone inhibitors of HIV-1 RNase H. The thiophene ring, identified as a potential toxicophore, was replaced with other rings, leading to a novel and highly active series of quinazolinone inhibitors. nih.govunica.it This successful scaffold hop demonstrates the utility of the principle in moving away from undesirable chemical motifs while retaining or improving biological activity. nih.gov These principles are central to the optimization of this compound derivatives, allowing for systematic exploration of chemical space to identify superior drug candidates.

Investigation of the Role of the 3,4-Diethoxyphenyl Moiety in Binding Affinity and Selectivity

The 3,4-diethoxyphenyl group is a critical pharmacophoric element in this class of compounds. Its role in binding affinity and selectivity is likely dictated by its electronic and steric properties. This moiety is an ether derivative of a catechol (3,4-dihydroxybenzene) structure. Catechol groups are well-known to participate in key binding interactions with biological targets.

In the development of inhibitors for HIV-1 RNase H, the 2-(3,4-dihydroxyphenyl) group of the parent scaffold was crucial for activity, likely forming important hydrogen bonds within the enzyme's allosteric site. nih.gov While the replacement of the hydroxyl groups with ethoxy groups in this compound precludes direct hydrogen bond donation, the oxygen atoms can still act as hydrogen bond acceptors. Furthermore, the ethyl groups introduce lipophilic character, which can lead to favorable hydrophobic interactions within the binding pocket.

The precise orientation and substitution pattern of the phenyl ring are paramount. Structure-activity relationship (SAR) studies on related scaffolds consistently show that modifications to this part of the molecule profoundly impact biological activity. nih.gov The 3,4-diethoxy substitution provides a specific electronic signature and steric profile that can be fine-tuned to achieve selective binding to a desired target over off-targets, thereby minimizing potential side effects. The optimization of this moiety is a key strategy for enhancing the therapeutic potential of this compound class.

Future Directions and Emerging Research Opportunities for 2 3,4 Diethoxyphenyl Pyrrolidine

Development of Novel and More Efficient Synthetic Methodologies for Substituted Pyrrolidines

The synthesis of pyrrolidine (B122466) derivatives, particularly those with specific stereochemistry and substitution patterns, is a dynamic area of organic chemistry. Future research on 2-(3,4-Diethoxyphenyl)pyrrolidine will undoubtedly benefit from ongoing innovations in synthetic methods.

Historically, the synthesis of substituted pyrrolidines has often relied on the functionalization of proline or pyroglutamic acid. mdpi.com However, modern strategies are increasingly focused on de novo synthesis, which allows for greater structural diversity. Recent advancements include transition-metal-catalyzed reactions, organocatalysis, and biocatalysis. nih.gov For instance, copper-catalyzed carboamination of vinylarenes presents a viable route for the synthesis of 2-arylpyrrolidines. This method's tolerance for various functional groups suggests its potential applicability to a diethoxyphenyl-substituted precursor.

Asymmetric synthesis is crucial for producing enantiomerically pure pyrrolidines, which is often essential for therapeutic efficacy. The use of chiral catalysts, such as those based on rhodium or iridium, in C-H insertion and amination reactions has shown great promise in controlling the stereochemistry at the C2 and C5 positions of the pyrrolidine ring. Furthermore, biocatalytic methods, employing enzymes like transaminases, are emerging as powerful tools for the enantioselective synthesis of 2-substituted pyrrolidines from readily available starting materials. nih.gov

Future efforts will likely focus on improving the efficiency, selectivity, and environmental footprint of these synthetic routes. The development of one-pot, multi-component reactions that can rapidly assemble the this compound scaffold from simple precursors will be a significant step forward. acs.org

Table 1: Comparison of Modern Synthetic Strategies for 2-Substituted Pyrrolidines

Synthetic Strategy Key Features Potential for this compound Representative References
Transition-Metal Catalysis High efficiency and selectivity; broad substrate scope.Applicable for direct arylation or coupling reactions. nih.gov
Organocatalysis Metal-free; often provides high enantioselectivity.Useful for asymmetric synthesis of the pyrrolidine core.
Biocatalysis High stereoselectivity; mild reaction conditions.Enzymatic resolution or asymmetric synthesis. nih.gov
Multi-component Reactions Step economy; rapid generation of molecular complexity.Efficient assembly of the target scaffold. acs.org

Integration of Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules and the prediction of their biological activity. For a novel compound like this compound, computational approaches can significantly accelerate its development.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful method for correlating the structural features of a series of compounds with their biological activity. nih.gov By building QSAR models based on known pyrrolidine derivatives, researchers can predict the potential activity of this compound and prioritize its synthesis and testing for specific targets. nih.gov For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide detailed insights into the steric and electronic requirements for optimal biological activity. nih.gov

Molecular docking simulations can predict the binding mode of this compound to the active site of a target protein. nih.govresearchgate.net This information is invaluable for understanding the molecular basis of its potential activity and for designing more potent and selective analogs. nih.gov Molecular dynamics (MD) simulations can further refine these models by providing insights into the dynamic behavior of the ligand-protein complex over time. nih.govresearchgate.net

The integration of these computational techniques allows for the in silico screening of virtual libraries of compounds, saving time and resources compared to traditional high-throughput screening. For this compound, this could involve designing a virtual library of related analogs with different substitution patterns on the phenyl ring or the pyrrolidine nucleus and then using computational methods to predict their binding affinity to various targets.

Exploration of Undiscovered Molecular Targets and Biological Pathways for Pyrrolidine Derivatives

The pyrrolidine scaffold is found in a wide array of biologically active molecules, suggesting that its derivatives can interact with a diverse range of molecular targets. nih.govresearchgate.net While some targets for pyrrolidine-containing drugs are well-established, there remains a vast, unexplored landscape of potential biological activities.

Recent studies on various substituted pyrrolidines have revealed their potential as inhibitors of enzymes such as dipeptidyl peptidase-IV (DPP-IV), α-amylase, and matrix metalloproteinases (MMPs). nih.gov Furthermore, some pyrrolidine derivatives have shown activity against bacterial targets like DNA gyrase and topoisomerase IV, highlighting their potential as antibacterial agents. nih.gov The unique electronic and steric properties conferred by the 3,4-diethoxy substitution on the phenyl ring of the target compound may lead to novel interactions with these or other, as-yet-unidentified targets.

The exploration of new molecular targets can be facilitated by techniques such as chemical proteomics and phenotypic screening. These approaches can identify the protein binding partners of a compound or its effects on cellular pathways without prior knowledge of its specific target. The biosynthesis of certain pyrrolidine antibiotics has been shown to involve novel gene clusters, suggesting that nature has evolved unique pathways for the production and activity of these molecules, which could inspire the search for new targets. acs.org

Table 2: Potential Molecular Targets for Pyrrolidine Derivatives

Target Class Specific Examples Therapeutic Area Representative References
Enzymes DPP-IV, α-Amylase, MMPs, DNA GyraseDiabetes, Cancer, Infectious Diseases nih.gov
Ion Channels Sodium ChannelsNeurological Disorders ref.ac.uk
G-Protein Coupled Receptors Various subtypesCNS disorders, Inflammation acs.org
Kinases Various subtypesCancer, Inflammation nih.gov

Synergistic Approaches Combining Synthetic Chemistry and Computational Biology for Rational Compound Design

The future of drug discovery for compounds like this compound lies in the seamless integration of synthetic chemistry and computational biology. nih.govnih.govresearchgate.net This synergistic approach allows for a continuous cycle of design, synthesis, testing, and refinement, leading to the development of more potent and selective drug candidates in a shorter timeframe.

A typical workflow would begin with the identification of a potential biological target for this compound using computational methods like inverse docking or by analogy to known bioactive compounds. nih.gov Once a target is identified, molecular docking and MD simulations can be used to predict the binding mode and affinity of the compound. researchgate.net

The insights gained from these computational studies can then guide the design of new analogs with improved properties. For example, if docking studies reveal a specific pocket in the active site that is not occupied by the initial compound, synthetic chemists can design and synthesize new derivatives with substituents that can exploit this interaction. nih.gov

The newly synthesized compounds are then tested for their biological activity. The experimental results are fed back into the computational models to refine them and improve their predictive power. This iterative process of computational design and experimental validation is a powerful strategy for lead optimization. nih.gov Structure-based drug design, where the three-dimensional structure of the target protein is known, is particularly amenable to this synergistic approach. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3,4-Diethoxyphenyl)pyrrolidine, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with 3,4-diethoxyphenylboronic acid and pyrrolidine precursors under inert atmospheres. Optimize temperature (e.g., 105°C in toluene/EtOH) and base selection (e.g., K₂CO₃) to enhance yield .
  • For intermediates, consider NaH-mediated deprotonation or MnO₂ oxidation for selective functionalization .
  • Monitor reaction progress via TLC or HPLC, adjusting stoichiometry of reagents like hexamine in cyclization steps .

Q. What purification techniques are effective for isolating this compound from complex reaction mixtures?

  • Methodology :

  • Perform liquid-liquid extraction with dichloromethane/water, followed by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the target compound .
  • Use recrystallization in ethanol or acetonitrile to improve purity (>99%) after initial isolation .

Q. How should researchers handle and store this compound given its toxicity profile?

  • Methodology :

  • Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis due to acute toxicity (Category 4 for oral/dermal/inhalation hazards) .
  • Store in airtight containers under nitrogen at 2–8°C, away from light and oxidizing agents. Label containers with GHS hazard symbols (e.g., H302, H312) .

Q. What spectroscopic methods are most reliable for confirming the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Verify ethoxy group signals (δ ~1.3–1.5 ppm for CH₃, δ ~3.9–4.2 ppm for OCH₂) and pyrrolidine ring protons (δ ~1.8–3.5 ppm) .
  • X-ray crystallography : Resolve stereochemistry and confirm substituent positions via single-crystal analysis .
  • HRMS : Validate molecular weight (C₁₄H₂₁NO₂; theoretical MW 235.3) with <2 ppm error .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodology :

  • Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target receptors (e.g., GPCRs or enzymes). Use PyMOL for visualization .
  • Apply QSAR models to correlate substituent effects (e.g., ethoxy vs. methoxy groups) with activity. Train models using datasets from analogs like 3,5-disubstituted pyrrolo[2,3-b]pyridines .

Q. What strategies address contradictory data in the compound’s receptor binding assays?

  • Methodology :

  • Re-evaluate assay conditions: Test solubility in DMSO/PBS buffers to rule out aggregation artifacts. Use SPR (surface plasmon resonance) for real-time binding kinetics .
  • Validate receptor specificity via competitive binding assays with known inhibitors (e.g., diethofencarb analogs) .
  • Cross-verify with orthogonal methods (e.g., ITC for thermodynamic profiling) .

Q. What in vivo models are suitable for studying the pharmacokinetics of this compound?

  • Methodology :

  • Use rodent models for bioavailability studies. Administer via oral gavage or IV injection, and collect plasma samples at timed intervals. Analyze via LC-MS/MS to measure half-life and clearance .
  • Assess blood-brain barrier penetration using microdialysis in CNS-focused studies .

Q. How can researchers design analogs to explore structure-activity relationships (SAR) for this compound?

  • Methodology :

  • Modify the pyrrolidine ring: Introduce sp³-hybridized carbons or fluorinated groups (e.g., 2-(3,5-difluorophenyl)pyrrolidine analogs) to study steric/electronic effects .
  • Vary ethoxy substituents: Replace with methoxy, hydroxy, or halogens to probe hydrogen bonding and lipophilicity .
  • Synthesize enantiomers via chiral resolution (e.g., HPLC with Chiralpak columns) to isolate (R)- and (S)-forms for activity comparison .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.